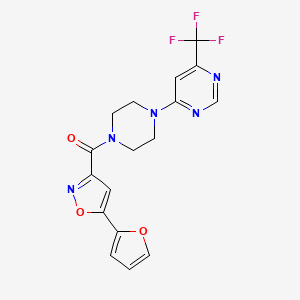
(5-(Furan-2-yl)isoxazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Starting Materials: 4-(6-(Trifluoromethyl)pyrimidin-4-yl)piperazine.
Reaction: Nucleophilic substitution reaction where the piperazine nitrogen attacks the carbonyl carbon of the isoxazole derivative.
Final Coupling
Starting Materials: The intermediate compounds from the previous steps.
Reaction: Coupling reaction under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Catalysis: Use of catalysts to enhance reaction rates.
Solvent Selection: Choosing solvents that improve solubility and reaction efficiency.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Furan-2-yl)isoxazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Furan-2-yl Isoxazole Core
Starting Materials: Furan-2-carboxylic acid and hydroxylamine hydrochloride.
Reaction: Cyclization reaction under acidic conditions to form the isoxazole ring.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Products: Oxidized derivatives of the furan or isoxazole rings.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Products: Reduced forms of the compound, potentially altering the heterocyclic rings.
-
Substitution
Reagents: Halogenating agents or nucleophiles.
Products: Substituted derivatives where functional groups on the rings are replaced.
Common Reagents and Conditions
Acids and Bases: Used to catalyze cyclization and coupling reactions.
Solvents: Organic solvents like dichloromethane, ethanol, or dimethyl sulfoxide (DMSO) to dissolve reactants and control reaction environments.
Temperature and Pressure: Controlled to optimize reaction rates and yields.
Applications De Recherche Scientifique
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.
Study of Reaction Mechanisms: Helps in understanding the reactivity and stability of complex heterocyclic compounds.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.
Receptor Binding Studies: Investigated for its ability to bind to biological receptors, influencing cellular processes.
Medicine
Drug Development: Explored for its potential as a therapeutic agent in treating diseases such as cancer, infections, and neurological disorders.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties in biological systems.
Industry
Material Science:
Agriculture: Investigated for its use as a pesticide or herbicide due to its bioactive properties.
Mécanisme D'action
The mechanism of action of (5-(Furan-2-yl)isoxazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic rings and trifluoromethyl group contribute to its binding affinity and specificity. It may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites, thereby influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-(Furan-2-yl)isoxazol-3-yl)(4-(pyrimidin-4-yl)piperazin-1-yl)methanone: Lacks the trifluoromethyl group, which may result in different biological activities.
(5-(Thiophen-2-yl)isoxazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone: Contains a thiophene ring instead of a furan ring, potentially altering its chemical reactivity and biological properties.
Uniqueness
The presence of the trifluoromethyl group in (5-(Furan-2-yl)isoxazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone enhances its lipophilicity and metabolic stability, making it a unique candidate for drug development. Its combination of furan, isoxazole, and pyrimidine rings provides a versatile scaffold for further chemical modifications and biological evaluations.
Propriétés
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O3/c18-17(19,20)14-9-15(22-10-21-14)24-3-5-25(6-4-24)16(26)11-8-13(28-23-11)12-2-1-7-27-12/h1-2,7-10H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGBYSYKQFULII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=NOC(=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
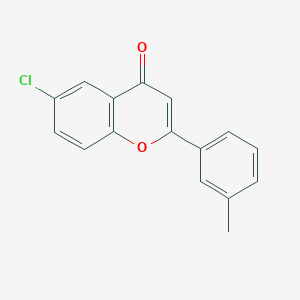

![5-methyl-2-(4-nitrobenzyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2901121.png)
![4-[(2-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)methyl]-1,3-thiazole](/img/structure/B2901122.png)
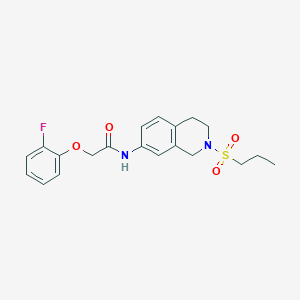
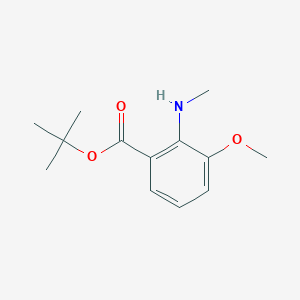
![1-[2-(4-Methoxyanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2901140.png)
![2-chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2901143.png)
![(E)-3-(1H-benzo[d]imidazol-1-yl)-2-methyl-N'-((E)-2-methyl-3-phenylallylidene)propanehydrazide](/img/structure/B2901125.png)
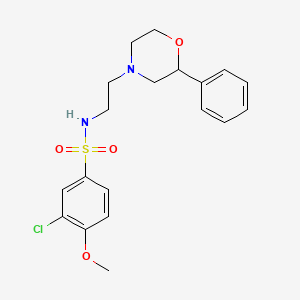
![N-(3-chloro-4-fluorophenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2901127.png)
![{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2-METHOXYBENZOATE](/img/structure/B2901131.png)

![Ethyl 5-[(4-chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2901135.png)
